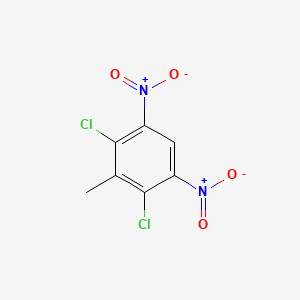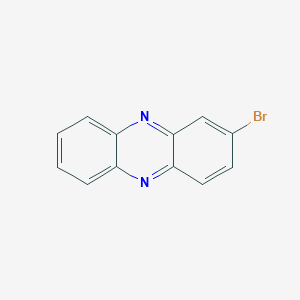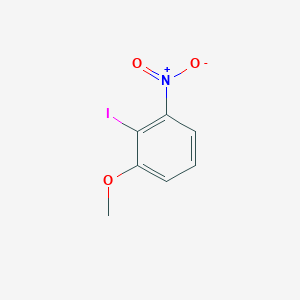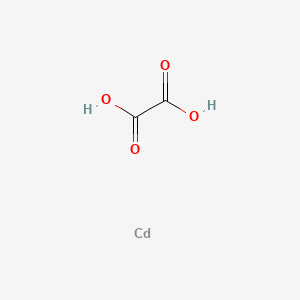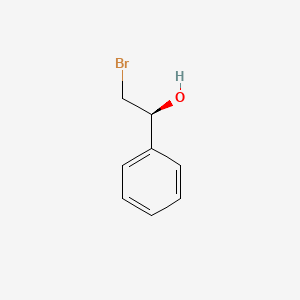
(R)-2-Bromo-1-phenylethanol
概要
説明
This usually includes the compound’s systematic name, common name, structural formula, and molecular formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability.科学的研究の応用
Enzymatic Kinetic Resolution
(R)-2-Bromo-1-phenylethanol undergoes enzymatic kinetic resolution, which is a critical process in the food, pharmaceuticals, fine, and agrochemical industries. Research by Kamble et al. (2017) highlights the use of cutinase from Fusarium ICT SAC1 for the kinetic resolution of (R,S)-1-phenylethanol, demonstrating increased reaction rates under microwave irradiation compared to conventional heating. This study provides insight into the potential for improved efficiency in producing enantiopure compounds (Kamble, Chaudhari, Singhal, & Yadav, 2017).
Chiral Flavor Compound Production
Zhou et al. (2019) explored the enzymatic synthesis of chiral flavor compounds from tea flowers, including (R)- and (S)-1-phenylethanol. Their work involves isolating short-chain dehydrogenase (SDR) genes from tea flowers and shows the potential for enzymatic synthesis of enantiopure 1-phenylethanol using plant-derived genes (Zhou, Peng, Zhang, Cheng, Zeng, Dong, & Yang, 2019).
Catalysis Research
A study by Aramendía et al. (1999) focused on transformations of 1-phenylethanol, among other reactions, over oxide catalysts. This research correlates results to the acid–base properties of these catalysts, which is significant for understanding catalytic processes involving chiral molecules like (R)-2-Bromo-1-phenylethanol (Aramendía, Borau, Garcı́a, Jiménez, Marinas, Marinas, Porras, & Urbano, 1999).
Biocatalytic Conversion
Homola et al. (2015) examined the biocatalytic reduction of acetophenone to (R)-1-phenylethanol using Pichia capsulata as a whole-cell biocatalyst. This study provides insights into the kinetics of this conversion, which is relevant for applications in the fragrance and flavor industry (Homola, Kurák, Illeová, & Polakovič, 2015).
Fluorescence Sensing
Wei et al. (2013) developed novel (R)-(+)-1,1-bi-2-naphthol-based conjugated microporous polymers capable of acting as enantioselective sensors for chiral amino alcohols, including 2-amino-2-phenylethanol. This research expands the application of conjugated microporous polymers in chemical sensing (Wei, Zhang, Zhao, & Li, 2013).
Natural Aroma Chemical Production
Chreptowicz et al. (2016) investigated the production of natural 2-phenylethanol using yeast biomass. This study offers an alternative method for producing natural aroma chemicals, highlighting the potential of biotransformation for such applications (Chreptowicz, Wielechowska, Główczyk-Zubek, Rybak, & Mierzejewska, 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes appropriate handling, storage, and disposal procedures.
将来の方向性
This involves discussing potential future research directions or applications for the compound based on its properties and reactivity.
特性
IUPAC Name |
(1R)-2-bromo-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHEUQBMDBSLO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Bromo-1-phenylethanol | |
CAS RN |
73908-23-3 | |
| Record name | 73908-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

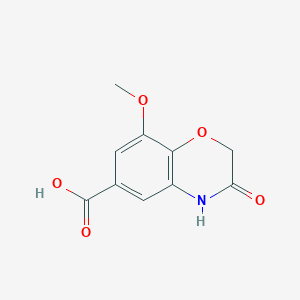
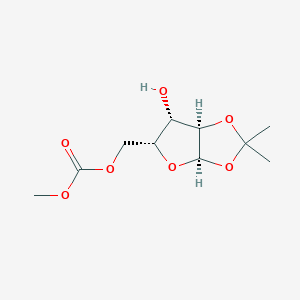
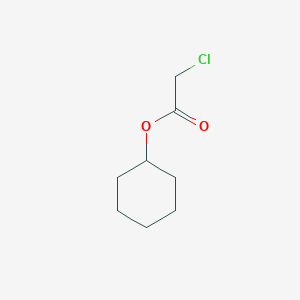
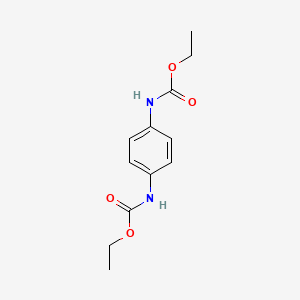
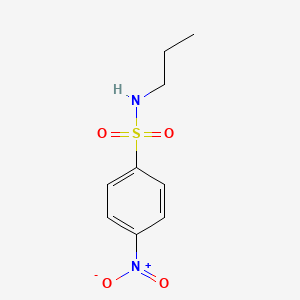
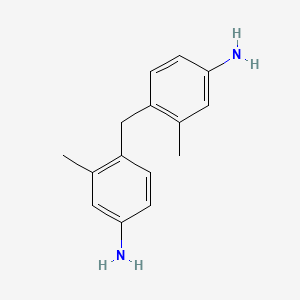
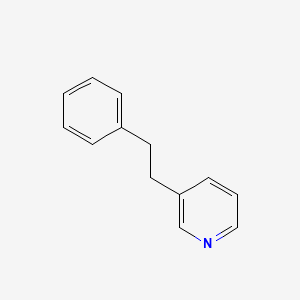
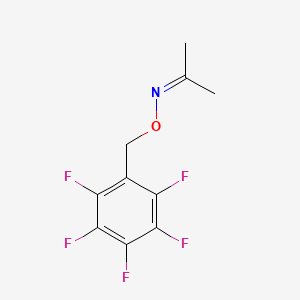
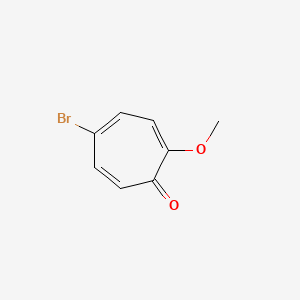
![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)
